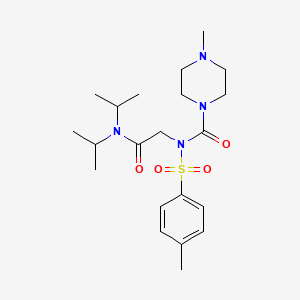

![molecular formula C28H27N3O3S B2405989 3-氨基-N-(4-乙氧基苯基)-7,7-二甲基-5-氧代-4-苯基-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺 CAS No. 690959-96-7](/img/structure/B2405989.png)

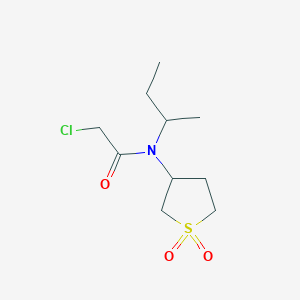

3-氨基-N-(4-乙氧基苯基)-7,7-二甲基-5-氧代-4-苯基-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It’s an essential scaffold for drug discovery and plays a significant role in medicinal chemistry . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

There are numerous synthesis protocols for the construction of quinoline scaffold. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . This gives it a characteristic double-ring structure .Chemical Reactions Analysis

Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, Anand and co-workers developed a simple, highly efficient, practical, and convenient one-pot method for the synthesis of a broad scope of quinoline derivatives .科学研究应用

高分子科学应用

一项研究概述了从 4-甲氧基苯甲醛开始,含有喹喔啉部分的聚酰胺的合成和表征。这些聚酰胺表现出优异的热稳定性,并以其溶解性、粘度和无定形性质为特征,表明在对耐温性和耐久性有特定要求的高性能材料中具有潜在应用 (帕蒂尔等人,2011)。

药学和药物设计

一些研究重点介绍了具有结构相似性的化合物的合成和评价,以及它们的抗过敏、细胞毒性和抗癌活性。例如,合成了新的嘧啶并[4,5-b]喹啉-2-羧酸衍生物,并显示出有希望的抗过敏活性,这表明可以探索类似的化合物以获得它们的药理益处 (阿尔图伊斯等人,1980)。另一项研究重点关注苯并[b][1,6]萘啶的甲酰胺衍生物,表明对各种癌细胞系具有有效的细胞毒活性,这可能意味着在结构上相关的化合物中具有潜在的癌症治疗应用 (戴迪等人,2003)。

材料工程

通过 Stork 反应(分子内转氨基化-烷基化串联方案)合成功能化部分氢化的喹啉的研究表明,喹啉衍生物在材料工程中具有多功能性,尤其是在设计具有特定电子和结构性质的新型材料时 (迪亚琴科等人,2019)。

未来方向

作用机制

Target of Action

It is known that both indole and quinoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s interaction with its targets likely results in changes to cellular processes, given the wide range of biological activities associated with indole and quinoline derivatives .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It has been observed that compounds with higher lipophilicity, such as this one, often display higher activity . This suggests that the compound’s lipophilicity may enhance its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole and quinoline derivatives, it is likely that this compound has diverse molecular and cellular effects .

属性

IUPAC Name |

3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S/c1-4-34-18-12-10-17(11-13-18)30-26(33)25-24(29)23-21(16-8-6-5-7-9-16)22-19(31-27(23)35-25)14-28(2,3)15-20(22)32/h5-13H,4,14-15,29H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWOQZTXXOALOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

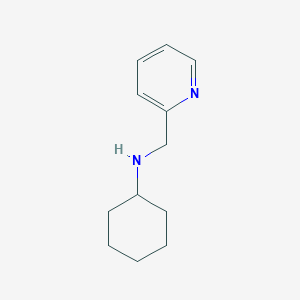

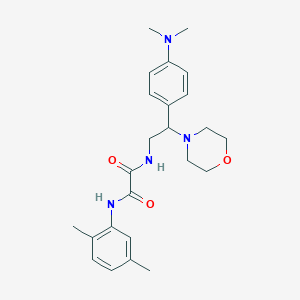

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)

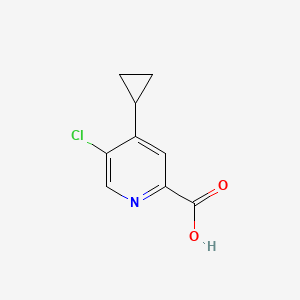

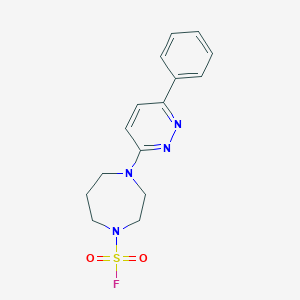

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

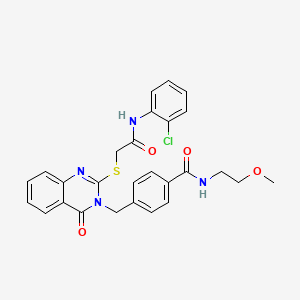

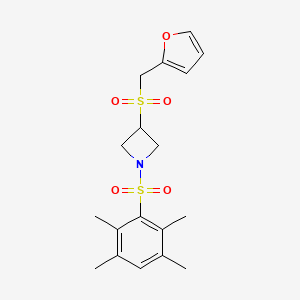

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)

![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)